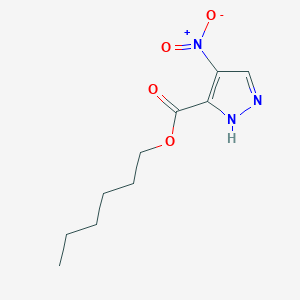
hexyl 4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Hexyl 4-nitro-1H-pyrazole-5-carboxylate (HNPC) is a chemical compound that belongs to the class of pyrazole carboxylates. It is a potent inhibitor of insect acetylcholinesterase and has been extensively studied for its potential use in pest control.
Scientific Research Applications
Hexyl 4-nitro-1H-pyrazole-5-carboxylate has been extensively studied for its potential use as a pesticide. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects. By inhibiting this enzyme, hexyl 4-nitro-1H-pyrazole-5-carboxylate can cause paralysis and eventually death in insects. Studies have shown that hexyl 4-nitro-1H-pyrazole-5-carboxylate is effective against a wide range of insect pests, including aphids, whiteflies, and spider mites.
Mechanism of Action
The mechanism of action of hexyl 4-nitro-1H-pyrazole-5-carboxylate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system of insects. By inhibiting this enzyme, hexyl 4-nitro-1H-pyrazole-5-carboxylate can cause the accumulation of acetylcholine, leading to overstimulation of the nervous system and eventually paralysis.
Biochemical and Physiological Effects
Studies have shown that hexyl 4-nitro-1H-pyrazole-5-carboxylate has no significant effect on mammalian acetylcholinesterase, indicating that it is relatively safe for use in pest control. However, it is important to note that hexyl 4-nitro-1H-pyrazole-5-carboxylate can have toxic effects on non-target organisms, such as bees and other beneficial insects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using hexyl 4-nitro-1H-pyrazole-5-carboxylate in lab experiments is its high potency against insect pests. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, hexyl 4-nitro-1H-pyrazole-5-carboxylate can have toxic effects on non-target organisms, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on hexyl 4-nitro-1H-pyrazole-5-carboxylate. One area of interest is the development of more selective inhibitors of insect acetylcholinesterase, which could reduce the risk of toxicity to non-target organisms. Another area of interest is the use of hexyl 4-nitro-1H-pyrazole-5-carboxylate in combination with other pesticides to enhance its effectiveness against insect pests. Additionally, more research is needed to understand the long-term effects of hexyl 4-nitro-1H-pyrazole-5-carboxylate on the environment and non-target organisms.
properties
IUPAC Name |
hexyl 4-nitro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-3-4-5-6-17-10(14)9-8(13(15)16)7-11-12-9/h7H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKILIXLHNBIKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-bis[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4792968.png)
amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4792971.png)
![5-bromo-N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B4792976.png)

![2-(2,5-dimethylphenoxy)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4792987.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4792994.png)

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyphenyl)acrylamide](/img/structure/B4793022.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4793037.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4793044.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4793071.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4793075.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4793080.png)